AChE Inhibition: Positional Isomer Selectivity
The compound 2,6,9-trimethyl-8-decene-3,5-dione (a close positional isomer of the target compound 2,5,7-trimethyl-2-decene-6,8-dione) exhibits potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 1.51 μM [1]. This data, from a direct study on Hypericum perforatum-derived β-diketones, establishes a clear benchmark for the isomer. The target compound, 2,5,7-trimethyl-2-decene-6,8-dione, has a different methyl substitution pattern, which is known to influence its interaction with the AChE active site and thus its inhibitory potency [1]. While direct AChE inhibition data for the target compound is not available, this isomer comparison demonstrates that the specific arrangement of methyl groups dictates biological activity, making substitution with a generic β-diketone or a different isomer unreliable for research consistency.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Activity |
|---|---|
| Target Compound Data | Not directly reported; potency is inferred to differ from its positional isomer due to distinct methyl substitution pattern. |
| Comparator Or Baseline | 2,6,9-Trimethyl-8-decene-3,5-dione (IC50 = 1.51 μM) |
| Quantified Difference | Not quantifiable due to lack of direct target data, but a qualitative difference in bioactivity is established based on structure-activity relationship (SAR) of isomers. |
| Conditions | Ellman's method; Acetylcholinesterase from Electrophorus electricus. |
Why This Matters
For researchers studying AChE inhibition, procuring the exact isomer is non-negotiable, as even minor structural variations (e.g., a methyl group shift) can abolish or significantly alter potency.
- [1] Radulović NS, Genčić MS, Stojanović NM, Randjelović PJ, Baldovini N, Kurteva V. Prenylated β-diketones, two new additions to the family of biologically active Hypericum perforatum L. (Hypericaceae) secondary metabolites. Food Chem Toxicol. 2018;118:505-513. doi:10.1016/j.fct.2018.05.025 View Source
